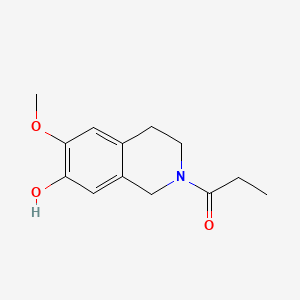

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

描述

This compound belongs to the 3,4-dihydroisoquinoline class, characterized by a partially saturated isoquinoline core. Its structure includes a 7-hydroxy and 6-methoxy substitution on the aromatic ring and a propan-1-one group at the 2-position. These substituents influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and metabolic stability.

属性

IUPAC Name |

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDYMEDICHGLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

PTIQ 的合成涉及多个步骤,从异喹啉核心形成开始。关键步骤包括:

异喹啉核心的形成: 这涉及在酸性条件下适当前体的环化。

羟基化和甲氧基化: 在异喹啉环上的特定位置引入羟基和甲氧基。

丙酰化: 在异喹啉环的氮原子中添加丙酰基。

工业生产方法

PTIQ 的工业生产很可能涉及对合成路线进行优化,以最大程度地提高产量和纯度。 这可能包括使用高通量合成技术和纯化方法,例如重结晶和色谱法 .

化学反应分析

反应类型

PTIQ 经历了几种类型的化学反应,包括:

氧化: PTIQ 可以被氧化形成醌衍生物。

还原: PTIQ 的还原可以导致形成四氢异喹啉衍生物。

取代: 取代反应可以在羟基和甲氧基位置发生。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常需要催化剂,例如碳载钯和二氯甲烷等特定溶剂。

主要产品

科学研究应用

Structural Characteristics

- Molecular Formula : C₁₈H₁₉N₁O₄

- Molecular Weight : Approximately 299.34 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH₃), Propanone (C=O)

Neuropharmacological Activity

Research indicates that this compound exhibits significant interactions with dopamine receptors, particularly showing dual agonist activity at dopamine D1 receptors and antagonist activity at D2 receptors. These properties suggest potential therapeutic applications in treating neurodegenerative disorders such as:

- Parkinson's Disease : The compound may alleviate symptoms associated with cognitive impairment and motor dysfunction by modulating dopamine receptor activity .

- Schizophrenia : Its dual receptor activity could also be beneficial in managing symptoms of schizophrenia, particularly cognitive deficits .

Anticancer Properties

Studies have explored the anticancer potential of isoquinoline derivatives, including 1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. Preliminary findings suggest that compounds within this class can inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy .

Other Therapeutic Uses

The compound is also being investigated for its effects on:

- Alzheimer's Disease : Potentially aiding cognitive function through modulation of neurotransmitter systems.

- Attention Deficit Hyperactivity Disorder (ADHD) : As a positive allosteric modulator of dopamine receptors, it may provide therapeutic benefits .

Study 1: Dopamine Receptor Modulation

A study published in Google Patents highlighted the efficacy of similar compounds as allosteric modulators of dopamine receptors, suggesting their application in treating conditions like Parkinson's disease and schizophrenia . The study emphasized the need for further research to fully elucidate the mechanisms by which these compounds exert their effects.

Study 2: Anticancer Activity

Research published in PubChem indicated that isoquinoline derivatives demonstrated significant antiproliferative activity against specific cancer cell lines (e.g., HCT-116 and MCF-7). The tested derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one | Structure | Contains triazolo-pyridazine moiety |

| 7-Hydroxyisoquinoline | Structure | Lacks propanone linker but retains hydroxyl group |

| 6-Methoxyisoquinoline | Structure | Features methoxy group but no additional functionalization |

The uniqueness of this compound lies in its structural modifications that enhance its biological activity compared to other isoquinoline derivatives.

作用机制

PTIQ 通过多种机制发挥作用:

相似化合物的比较

Substituent Effects on Bioactivity

- Hydroxy vs.

- Aromatic vs. Aliphatic Propanone Modifications: The absence of bulky groups (e.g., isobutylphenyl in or diphenyl in ) on the target’s propanone moiety suggests lower steric hindrance, possibly favoring enzymatic interactions .

Research Findings and Analytical Data

Spectroscopic Characterization

- 1H-NMR : Analogous compounds (e.g., ) show aromatic protons in the δ 6.5–8.0 ppm range, with hydroxyl groups appearing as sharp singlets near δ 10.4 ppm. The target compound’s 7-hydroxy group would likely resonate similarly .

- Mass Spectrometry : The molecular ion peak for the target compound (expected m/z ~275) aligns with analogs like those in (m/z 390 for a glycosylated derivative) .

生物活性

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known by its CAS number 1032822-42-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, particularly focusing on its cytotoxicity and inhibitory activities against specific enzymes.

The molecular formula of the compound is , with a molecular weight of 235.28 g/mol. The compound features a hydroxy group, a methoxy group, and a dihydroisoquinoline structure which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the modification of isoquinoline derivatives. Various methods have been explored to optimize yield and purity, including both chemical synthesis and extraction from natural sources.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited variable IC50 values depending on the cell line tested:

| Cell Line | IC50 (µM) |

|---|---|

| KB (Human Cancer) | 4.5 |

| Hep-G2 (Liver Cancer) | 3.0 |

These results suggest that the compound has significant cytotoxic potential against certain cancer types, warranting further investigation into its mechanisms of action .

Enzyme Inhibition

The compound has also been investigated for its inhibitory activity against specific enzymes. It has shown promise as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain. The presence of hydroxyl and methoxy groups in its structure is believed to enhance its binding affinity to the enzyme's active site.

Case Studies

A notable study highlighted the structure-activity relationship (SAR) of various derivatives related to this compound. The research indicated that modifications at the C-7 and C-8 positions significantly influenced inhibitory potency:

| Compound Modification | IC50 (µM) |

|---|---|

| Unmodified Luteolin | 0.073 |

| C-7 Hydroxyl Replacement | 0.98 |

| C-8 Aminomethylene | 1.4 |

These findings suggest that specific structural features are critical for maintaining high levels of enzyme inhibition .

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent, particularly in oncology and antiviral applications. The compound's ability to inhibit key enzymes involved in viral replication and cancer cell proliferation highlights its significance in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。